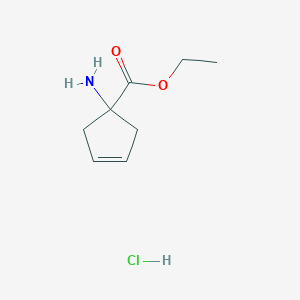

![molecular formula C18H20ClN5O3 B2523494 8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 893967-42-5](/img/structure/B2523494.png)

8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure-Activity Relationship Studies

The research presented in the first paper focuses on the development of imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists, which are compounds with a xanthine core. The study is an extension of previous structure-activity relationship (SAR) studies, aiming to enhance the potency and hydrophilicity of the synthesized molecules. The paper details the effects of various substitutions at the 1-, 3-, and 8-positions of the core structure. Additionally, the binding disposition of these compounds to the A(3) receptor was explored using docking and 3D-QSAR studies .

Molecular Rearrangement and Derivative Synthesis

The second paper investigates the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones under specific conditions. The study reveals that these compounds, when reacted in boiling acetic acid, produce new indole and imidazolinone derivatives, such as 2-alkyl/aryl-1H-indol-3-yl-ureas and 1,3-bis[2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)-phenyl]-ureas. The rearrangement process and the resulting structures were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR spectra, atmospheric pressure chemical ionization mass spectra, and in some cases, 15N NMR data .

Synthesis Analysis

The synthesis of the compound "8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione" is not explicitly detailed in the provided papers. However, based on the SAR studies , it can be inferred that the synthesis would involve strategic substitutions at specific positions of the imidazo[2,1-f]purinone core to achieve the desired chemical properties and biological activity.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a complex arrangement due to the presence of various functional groups and a multi-ring system. The substitutions mentioned in the SAR studies would play a crucial role in determining the compound's overall shape, electronic distribution, and potential binding sites for receptor interaction.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide insight into the reactivity of similar structures. For instance, the molecular rearrangement described in the second paper suggests that imidazo[4,5-c]quinoline derivatives can undergo significant structural changes under certain conditions, leading to the formation of new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of "8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione" would be influenced by its molecular structure. The presence of a hydroxypropyl group could increase hydrophilicity, as suggested by the SAR studies . The chloro and methyl substitutions may affect the compound's lipophilicity and electronic characteristics, which in turn could influence its pharmacokinetic properties and receptor binding affinity.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds has led to the development of new synthetic pathways and chemical modifications to explore their pharmacological potential. For instance, studies have reported on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, offering insights into chemical structure variations and their effects on biological activities (Ondrej Simo, A. Rybár, & J. Alföldi, 1998). These synthetic approaches provide a basis for the development of novel compounds with enhanced pharmacological profiles.

Photophysical and Spectral Properties

The spectral and photophysical properties of imidazo[1,2-a]purine derivatives, which are structurally related to the compound , have been studied extensively. These investigations reveal how modifications in the chemical structure influence the compounds' behavior under various conditions, which is crucial for their potential use in medicinal chemistry and material sciences (G. Wenska, J. Koput, & Małgorzata Insińska-Rak, 2004).

properties

IUPAC Name |

6-(3-chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O3/c1-11-12(19)5-3-6-13(11)22-8-9-23-14-15(20-17(22)23)21(2)18(27)24(16(14)26)7-4-10-25/h3,5-6,25H,4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDJQPKKNMZBSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine](/img/structure/B2523413.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2523419.png)

![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)

![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)

![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)